molecular formula C23H29N3O6 B496478 ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE

ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE

Cat. No.: B496478
M. Wt: 443.5g/mol
InChI Key: LEISWBICZWOBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, a morpholine ring, and an amino-oxoethoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate core, followed by the introduction of the morpholine ring and the amino-oxoethoxy group. Common reagents used in these reactions include ethyl chloroformate, morpholine, and various amines. Reaction conditions may involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds, such as:

    Ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar amino-oxoethoxy group but differs in its core structure and functional groups.

    Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxybenzyl]amino}-2-(4-morpholinyl)benzoate: This compound is closely related but includes a chloro group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H29N3O6

Molecular Weight

443.5g/mol

IUPAC Name

ethyl 5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H29N3O6/c1-3-31-23(28)18-13-17(5-6-19(18)26-8-10-30-11-9-26)25-14-16-4-7-20(21(12-16)29-2)32-15-22(24)27/h4-7,12-13,25H,3,8-11,14-15H2,1-2H3,(H2,24,27)

InChI Key

LEISWBICZWOBQV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC)N3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC)N3CCOCC3

Origin of Product

United States

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